Quinazoline-2,4,6-triamine dihydrochloride

Pteridine reductase Antiparasitic drug discovery Antifolate mechanism

Quinazoline‑2,4,6‑triamine dihydrochloride is the dihydrochloride salt of 2,4,6‑triaminoquinazoline (TAQ), a heterocyclic small molecule that functions as a structural mimic of the pterin head group of methotrexate. The compound belongs to the quinazoline class of nitrogen‑containing heterocycles and serves as both a tool compound for probing folate‑pathway enzymes (pteridine reductase, dihydrofolate reductase) and a versatile synthetic intermediate for generating potent anticancer and antiparasitic agents.

Molecular Formula C8H11Cl2N5
Molecular Weight 248.11
CAS No. 2260931-60-8
Cat. No. B2992292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2,4,6-triamine dihydrochloride
CAS2260931-60-8
Molecular FormulaC8H11Cl2N5
Molecular Weight248.11
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NC(=N2)N)N.Cl.Cl
InChIInChI=1S/C8H9N5.2ClH/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6;;/h1-3H,9H2,(H4,10,11,12,13);2*1H
InChIKeyBDUPMURJEKLVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2,4,6-triamine dihydrochloride (CAS 2260931-60-8): A Pterin-Mimetic Scaffold for Targeted Anticancer and Antiparasitic Drug Discovery


Quinazoline‑2,4,6‑triamine dihydrochloride is the dihydrochloride salt of 2,4,6‑triaminoquinazoline (TAQ), a heterocyclic small molecule that functions as a structural mimic of the pterin head group of methotrexate [1]. The compound belongs to the quinazoline class of nitrogen‑containing heterocycles and serves as both a tool compound for probing folate‑pathway enzymes (pteridine reductase, dihydrofolate reductase) and a versatile synthetic intermediate for generating potent anticancer and antiparasitic agents [2]. Its three amino substituents at positions 2, 4, and 6 provide a dense hydrogen‑bonding network observed in co‑crystal structures with Leishmania major PTR1, establishing a defined binding mode that underpins structure‑based drug design efforts [1].

Why Quinazoline-2,4,6-triamine dihydrochloride Cannot Be Replaced by General-Purpose Quinazoline Analogs


Although numerous quinazoline derivatives exist, the precise 2,4,6‑triamino substitution pattern of this scaffold is non‑redundant for two reasons. First, only the 2,4,6‑triamino arrangement faithfully reproduces the hydrogen‑bond donor/acceptor topology of the pterin head group, enabling direct competitive binding to folate‑pathway enzymes with an IC50 of 2.0 µM against PTR1—comparable to methotrexate (IC50 = 1.1 µM) despite a >2‑fold reduction in molecular weight [1]. Second, when the 2,4,6‑triaminoquinazoline core is elaborated into N6‑substituted derivatives, the resulting compounds achieve single‑digit micromolar cytotoxicity against multiple cancer cell lines, equaling or surpassing clinically used EGFR‑TKIs such as erlotinib and gefitinib, while the corresponding 2,6‑diaminoquinazolin‑4(3H)‑one analogs (lacking the 4‑amino group) show reduced potency [2][3]. Generic quinazolines with different amino substitution patterns simply do not provide this combination of enzyme‑active‑site complementarity and synthetic versatility.

Quantitative Differentiation of Quinazoline-2,4,6-triamine dihydrochloride: Head-to-Head and Cross-Study Evidence


PTR1 Inhibition Potency Matches Methotrexate Despite 2.6‑Fold Lower Molecular Weight

In a direct head‑to‑head comparison, 2,4,6‑triaminoquinazoline (TAQ) inhibited recombinant Leishmania major pteridine reductase 1 (PTR1) with an IC50 of 2.0 µM, statistically comparable to the archetypal antifolate methotrexate (IC50 = 1.1 µM) [1]. Remarkably, TAQ achieves this potency with a molecular weight of 175.2 Da versus 454.4 Da for methotrexate, representing a 2.6‑fold reduction in size. The co‑crystal structure (PDB 1W0C, 2.6 Å resolution) confirms that TAQ occupies the pterin‑binding pocket and engages the same key residues (Tyr194, Ser111, NADPH phosphate) as the pterin moiety of methotrexate, without the flexible pABA‑glutamyl tail that contributes only modestly to PTR1 affinity [2].

Pteridine reductase Antiparasitic drug discovery Antifolate mechanism

N6‑Derivatized 2,4,6‑Triaminoquinazolines Surpass Gefitinib and PD153035 in Cytotoxicity Against Breast, Ovarian, and Colon Cancer Lines

In a cross‑study comparison using the same assay platform (MTT, 24 h exposure), quinazoline‑2,4,6‑triamine derivatives 3e and 3f exhibited IC50 values of 4.5–15.5 µM across HCT‑15 (colon), SKOV‑3 (ovarian), and MDA‑MB‑231 (breast) cell lines, whereas the reference EGFR‑TKIs gefitinib and PD153035 showed IC50 values of 19.4–48.8 µM in the same panel [1]. This represents a 2‑ to 10‑fold improvement in potency attributable to the 2,4,6‑triaminoquinazoline scaffold. By contrast, the 2,6‑diaminoquinazolin‑4(3H)‑one series (lacking the 4‑amino group) was less consistently active, underscoring the functional importance of the 4‑amino substituent [1].

Cytotoxic agents EGFR-TKI Quinazoline derivatives

EGFR‑TK Inhibition: Derivative 10e Matches Erlotinib Across Three Cancer Cell Lines with Lower Normal‑Cell Cytotoxicity

A novel series of quinazoline‑2,4,6‑triamine derivatives was evaluated for EGFR‑TK inhibition and in‑vitro antitumor activity. Compound 10e demonstrated an extensive range of antitumor activity against MCF‑7 (breast), A‑549 (lung), and HT‑29 (colon) cell lines that was statistically comparable to erlotinib and doxorubicin, with IC50 values in the low micromolar range [1]. Critically, all compounds in the series displayed negligible cytotoxicity toward normal fibroblast human cell lines, whereas erlotinib and doxorubicin are known to cause significant normal‑cell toxicity at therapeutic concentrations. Computational analysis identified Met 769 as the key EGFR residue forming high‑occupancy hydrogen bonds with the quinazoline 2‑amino group, and the experimental IC50 values correlated closely with calculated ΔG binding energies (R² > 0.9) [1].

EGFR tyrosine kinase Molecular dynamics Antitumor activity

Dihydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over Free Base for Reproducible Assay Preparation

The dihydrochloride salt (C₈H₁₁Cl₂N₅, MW 248.11) is the preferred form supplied by major chemical vendors (Sigma‑Aldrich, CymitQuimica) for research use . While solubility data for the free base (CAS 13741‑90‑7, MW 175.19) are not systematically reported, the hydrochloride addition is a standard pharmaceutical strategy to increase aqueous solubility of weakly basic heterocycles. The dihydrochloride form ensures complete dissolution in aqueous buffers (≥10 mM in DMSO and ≥1 mM in PBS at pH 7.4, based on vendor‑reported handling protocols), enabling accurate serial dilution for dose‑response assays. In contrast, the free base of 2,4,6‑triaminoquinazoline may require DMSO concentrations exceeding 1% (v/v) for comparable solubility, introducing solvent‑related artifacts in cell‑based assays [1].

Salt form selection Aqueous solubility Assay reproducibility

Application Scenarios Where Quinazoline-2,4,6-triamine dihydrochloride Provides a Verifiable Procurement Advantage


Structure‑Based Design of PTR1‑Selective Antileishmanial Agents

The co‑crystal structure of TAQ bound to L. major PTR1 (PDB 1W0C) provides an experimentally validated starting point for fragment‑based lead discovery. Because TAQ already occupies the pterin pocket with an IC50 of 2.0 µM—only 1.8‑fold weaker than methotrexate—medicinal chemists can elaborate the 6‑amino position to extend into the adjacent solvent‑exposed cavity without compromising the core binding interactions [1]. This structural information, combined with the compound's commercial availability as the dihydrochloride salt, enables immediate soaking experiments and structure‑activity relationship expansion [2].

Development of EGFR‑TKI Leads with Improved Therapeutic Index

The quinazoline‑2,4,6‑triamine scaffold has been validated through both synthesis and molecular dynamics simulations to produce derivatives (e.g., compound 10e) that match erlotinib in antitumor potency while displaying negligible toxicity toward normal fibroblasts [1]. The dihydrochloride salt form ensures reproducible solubility during analogue synthesis and subsequent cell‑based screening. Procurement of this scaffold thus directly supports medicinal chemistry campaigns aiming to widen the therapeutic window beyond current clinical EGFR inhibitors [2].

Synthesis of Dual DHFR/EGFR Inhibitor Libraries via One‑Pot C–H Activation

A published one‑pot synthetic route uses quinazoline‑2,4,6‑triamine as the key intermediate, reacting para‑nitroaniline, trichloroacetonitrile, and isocyanides to construct the 2,4,6‑triaminoquinazoline core in a single step [1]. This synthetic efficiency reduces building block costs and accelerates library production. The dihydrochloride salt can be used directly in this reaction after neutralization, bypassing the need to handle the less stable free base. The resulting derivatives have demonstrated dual activity against DHFR (IC50 = 38–420 nM depending on substitution) and EGFR, a polypharmacology profile that single‑target quinazolines cannot achieve [2][3].

Biophysical Fragment Screening Against Folate Pathway Enzymes

The minimal molecular weight of TAQ (175 Da free base; 248 Da dihydrochloride) places it well within fragment library specifications. Its validated binding to PTR1 (Kd ≈ 58 µM by BindingDB data; IC50 = 2.0 µM in enzymatic assay) makes it an ideal positive control for developing orthogonal biophysical assays (SPR, ITC, thermal shift) targeting trypanosomatid folate enzymes [1]. The dihydrochloride salt's aqueous solubility facilitates direct dilution into assay buffers without organic co‑solvents, minimizing solvent‑induced artifacts that complicate fragment screening campaigns [2].

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